molecular formula C10H18BrNO3 B1404254 (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate CAS No. 919286-58-1

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Cat. No. B1404254
M. Wt: 280.16 g/mol
InChI Key: RLXCSEPIBOWMOJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate” is C10H18BrNO3 . Its molecular weight is 280.16 . The InChI code is 1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Morpholines are a type of chemical compound that have a ring structure consisting of four carbon atoms, one oxygen atom, and one nitrogen atom . They are frequently found in biologically active molecules and pharmaceuticals .

  • Scientific Field: Organic Chemistry and Drug Synthesis

    • Morpholines and their derivatives are commonly used in the synthesis of pharmaceuticals . They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
    • A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
    • Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
  • Scientific Field: Preclinical Drug Metabolism Studies

    • 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXCSEPIBOWMOJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740406
Record name tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

CAS RN

919286-58-1
Record name tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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